4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromobenzylthio group attached to a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The bromobenzylthio group can interact with enzymes or receptors, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: An organic compound with a similar bromobenzyl group.
4-Bromobenzyl alcohol: A compound with a bromobenzyl group attached to an alcohol functional group.
2-Methylbenzothiazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of both the quinazolinone core and the bromobenzylthio group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOHSUUEZOEHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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